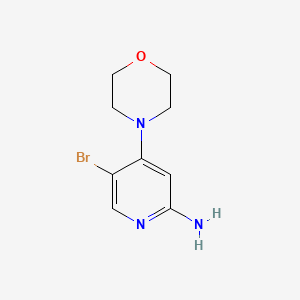

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyridine derivative that has a bromine and morpholine substituent.

Scientific Research Applications

Synthesis and Chemical Properties

Vasodilation Properties

Girgis et al. (2008) investigated the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties through a nucleophilic substitution reaction involving secondary amines, including morpholine, showcasing their significance in medicinal chemistry for cardiovascular applications Girgis et al., 2008.

Aminocyclopropane Synthesis

Butz and Vilsmaier (1993) detailed the reaction of morpholino-chlorotetrahydro-N-methyl-pyridine with Grignard reagents to yield azabicyclo[3.1.0]hexane diastereomers, contributing to advancements in synthetic organic chemistry Butz & Vilsmaier, 1993.

Selective Amination

Ji, Li, and Bunnelle (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, demonstrating the efficiency of this compound in selective chemical transformations Ji, Li, & Bunnelle, 2003.

Biological Activities

Antimicrobial and Antiurease Activities

Bektaş et al. (2012) focused on the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus, highlighting their potential in developing new antimicrobial agents Bektaş et al., 2012.

Biomolecular Binding Properties

Bonacorso et al. (2018) reported on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, investigating their photophysics and biomolecular binding properties, indicating their utility in biochemistry and pharmaceutical sciences Bonacorso et al., 2018.

Transdermal Permeation Enhancers

Farsa, Doležal, and Hrabálek (2010) explored the activity of alkyl esters and alkylamides of hexanoic acid substituted with a tertiary amino group, including morpholine, as transdermal permeation enhancers, contributing to the field of pharmaceutical formulations Farsa, Doležal, & Hrabálek, 2010.

properties

IUPAC Name |

5-bromo-4-morpholin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-6-12-9(11)5-8(7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAGEEYPQDIYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)

![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)

![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)

![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)